

Theliatinib Tartrate in Non-Small Cell Lung

Cancer: A Technical Guide

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Compound of Interest		
Compound Name:	Theliatinib tartrate	
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Introduction

Non-small cell lung cancer (NSCLC) constitutes the majority of all lung cancer diagnoses, with a significant subset driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment landscape for patients with EGFR-mutated NSCLC.[1][3] The first- and second-generation EGFR TKIs, while initially effective against common activating mutations like exon 19 deletions (Del19) and the L858R point mutation, inevitably lead to acquired resistance.[4][5] [6] The most common mechanism for this resistance, occurring in 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M.[7][8]

This challenge was met by the development of third-generation TKIs, such as osimertinib, which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[4][7] However, resistance to third-generation inhibitors also develops, frequently through a tertiary mutation, C797S, which prevents the covalent bond formation essential for the mechanism of these irreversible inhibitors.[4][5][7] This has created a critical unmet need for next-generation TKIs that can overcome C797S-mediated resistance. **Theliatinib tartrate** (TQB3804), a fourth-generation EGFR inhibitor, has emerged as a promising agent designed to address this challenge.[7][9] This document provides a technical overview of the preclinical data and research pertaining to Theliatinib in the context of NSCLC.

Core Properties of Theliatinib Tartrate



Theliatinib, also known as Xiliertinib or HMPL-309, is an orally available, potent, and selective ATP-competitive inhibitor of the EGFR.[10][11]

Property	perty Value	
Synonyms	Xiliertinib tartrate, HMPL-309 tartrate	[10]
CAS Number	2413487-72-4 (for tartrate)	[12]
Molecular Formula	C29H32N6O8 (tartrate salt)	[12][13]
Molecular Weight	lolecular Weight 592.6 g/mol (tartrate salt)	
Mechanism	ATP-competitive EGFR inhibitor	[10]

Mechanism of Action and Target Profile

Theliatinib is a fourth-generation EGFR TKI developed to inhibit EGFR enzymes carrying the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib.[7][14] Its mechanism relies on non-covalent, ATP-competitive binding to the kinase domain of EGFR, allowing it to inhibit the receptor's activity even when the C797 residue is mutated.[4][5][10] Preclinical studies have demonstrated that Theliatinib potently inhibits various EGFR mutations, including the double mutations (e.g., L858R/T790M) that confer resistance to first-generation TKIs, and critically, the triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S) that confer resistance to third-generation TKIs.[7][15]

By inhibiting the phosphorylation of EGFR, Theliatinib blocks downstream signaling pathways critical for cancer cell proliferation and survival, primarily the PI3K/AKT and RAS/MAPK pathways.[14][16] In vivo studies have confirmed that tumor growth inhibition by Theliatinib is associated with the reduced phosphorylation of EGFR, AKT, and ERK.[14]

Quantitative Preclinical Data Enzymatic and Cellular Inhibition

Theliatinib has demonstrated potent inhibitory activity against a range of EGFR mutations in both enzymatic and cell-based assays. The IC50 (half-maximal inhibitory concentration) values



highlight its efficacy against the clinically relevant resistance mutations.

Table 1: Enzymatic Inhibitory Activity of Theliatinib (TQB3804)

EGFR Mutant	IC50 (nM)	Source
L858R/T790M/C797S	0.13	[14][15]
d746-750/T790M/C797S	0.46	[14][15]
L858R/T790M	0.19	[14][15]
d746-750/T790M	0.26	[14][15]
Wild-Type (WT)	1.07	[14][15]

| Generic EGFR | 3.0 |[10] |

Table 2: Anti-proliferative and Phosphorylation Inhibitory Activity of Theliatinib (TQB3804)

Cell Line	EGFR Status	Assay Type	IC50 (nM)	Source
Ba/F3	d746- 750/T790M/C79 7S	Anti- proliferation	26.8	[14][15]
Ba/F3	d746- 750/T790M/C797 S	EGFR Phosphorylation	18.5	[14][15]
NCI-H1975	L858R/T790M	Anti-proliferation	163	[14][15]
PC9	d746-750	Anti-proliferation	45	[14][15]
A431	Wild-Type	Anti-proliferation	147	[14][15]
A431	Wild-Type	EGFR Phosphorylation	7.0	[10]
H292	Wild-Type	Anti-proliferation	58	[10]

| FaDu | Wild-Type | Anti-proliferation | 354 |[10] |



Key Signaling Pathways and Experimental Workflow EGFR Signaling Pathway Inhibition

Theliatinib targets the EGFR receptor at the cell surface, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. The primary pathways affected are the PI3K-AKT-mTOR pathway and the RAS-RAF-MEK-ERK (MAPK) pathway, both of which are central to cell proliferation, growth, and survival.

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